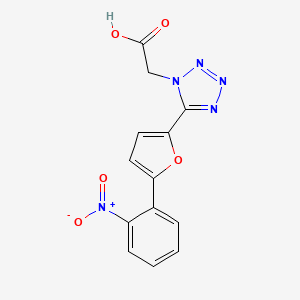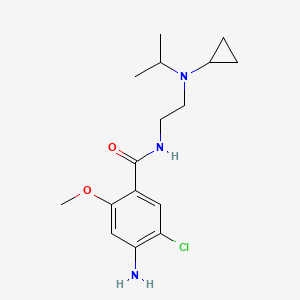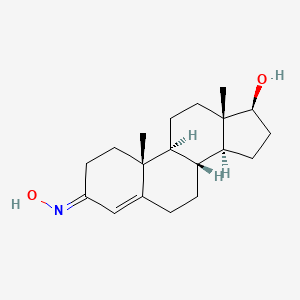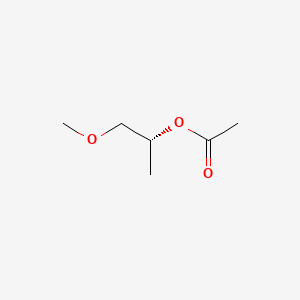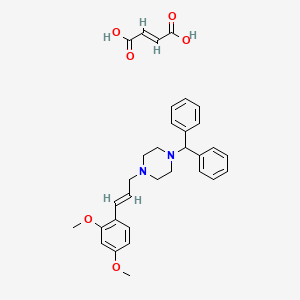
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate typically involves the nucleophilic substitution of 1-benzhydryl piperazine with 2,4-dimethoxycinnamyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The resulting product is then reacted with fumaric acid to form the fumarate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and cancer progression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with bacterial cell membranes, leading to disruption and cell death .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine
- 1-Benzhydryl-4-(2,4-dimethoxyphenyl)piperazine
- 1-Benzhydryl-4-(2,4-dimethoxybenzyl)piperazine
Comparison: 1-Benzhydryl-4-(2,4-dimethoxycinnamyl)piperazine fumarate is unique due to its specific cinnamyl substitution, which imparts distinct pharmacological properties. Compared to other similar compounds, it has shown higher potency in inhibiting HDACs and greater antimicrobial activity .
Eigenschaften
CAS-Nummer |
104690-93-9 |
|---|---|
Molekularformel |
C32H36N2O6 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
1-benzhydryl-4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enyl]piperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C28H32N2O2.C4H4O4/c1-31-26-16-15-23(27(22-26)32-2)14-9-17-29-18-20-30(21-19-29)28(24-10-5-3-6-11-24)25-12-7-4-8-13-25;5-3(6)1-2-4(7)8/h3-16,22,28H,17-21H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b14-9+;2-1+ |
InChI-Schlüssel |
YQSOIGHEUYMEFI-MWWUGWBXSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


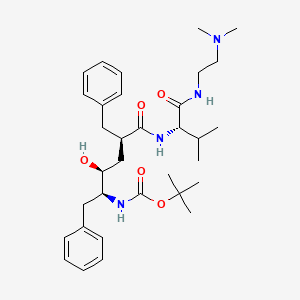

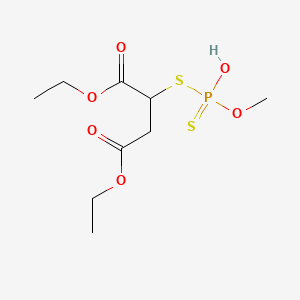

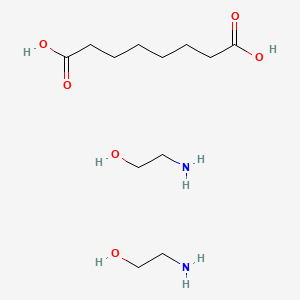
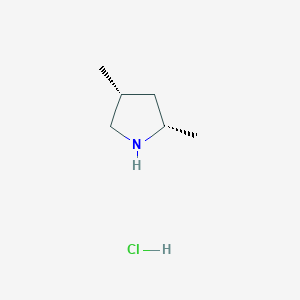
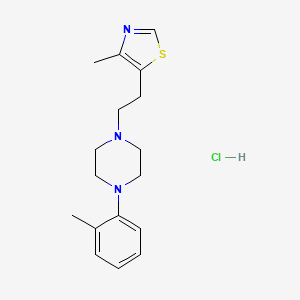

![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)
